2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-12(16)7-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKLWWUUTGTIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the following steps:
Formation of the aniline derivative: The starting material, 4-chloro-2-methylaniline, is reacted with acetic anhydride to form 4-chloro-2-methylanilino acetamide.
Introduction of the cyano group: The intermediate is then reacted with 2-cyano-3-methylbutan-2-yl chloride under basic conditions to introduce the cyano group, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide: shares similarities with other aniline derivatives and cyano-substituted compounds.
4-chloro-2-methylaniline: A precursor in the synthesis of the compound.
N-(2-cyano-3-methylbutan-2-yl)acetamide: A related compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, with a CAS number of 1240972-17-1, is a synthetic compound that has garnered interest in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₀ClN₃O
- Molecular Weight : 293.79 g/mol
- Structure : The compound features a chloro-substituted aniline moiety and a cyano group linked to a branched alkyl chain.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound is likely absorbed through the gastrointestinal tract when administered orally.
- Distribution : Studies suggest it may distribute widely in body tissues, particularly in the liver and kidneys.
- Metabolism : Metabolized primarily via cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities.
- Excretion : Predominantly excreted through urine, necessitating further studies on its elimination half-life.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins. This suggests potential as a chemotherapeutic agent for specific cancers.
- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating a mechanism for neuroprotection.
- Anti-inflammatory Properties : In vitro studies revealed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Use substitution reactions under alkaline conditions for intermediates (e.g., halogen displacement on nitrobenzene derivatives, as in ).
- Step 2 : Reduce nitro groups to amines using iron powder under acidic conditions ().
- Step 3 : Employ condensation reactions with cyanoacetic acid derivatives using coupling agents like TBTU ().
- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate systems) and purify intermediates via column chromatography. Adjust solvent polarity to minimize byproducts .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the acetamide backbone, chloro-methylaniline, and cyano-tertiary butyl groups. Use DMSO-d6 as a solvent for solubility ().
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/planarity of the aromatic and cyano groups ().
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns to rule out impurities .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS).
- Surfactant Use : Incorporate polysorbate-80 or cyclodextrins to stabilize hydrophobic moieties like the cyano group.
- Pro Tip : Confirm solubility limits via dynamic light scattering (DLS) to avoid aggregation in biological assays .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against target proteins?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or GPCRs). Focus on interactions between the chloro-methylaniline group and hydrophobic binding pockets ( ).
- Step 2 : Conduct MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.
- Step 3 : Validate predictions with in vitro enzyme inhibition assays (e.g., IC50 determination) .
Q. What strategies resolve contradictions in reported bioactivity data across similar acetamide derivatives?
- Methodological Answer :
-
Comparative SAR Analysis : Tabulate structural variations (e.g., substituents on the aniline ring) against bioactivity outcomes (Table 1).
-
Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects.
-
Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies ().
Table 1 : Bioactivity Comparison of Structural Analogs
Q. How can reaction path search methods improve synthesis scalability?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., amine condensation).
- High-Throughput Screening : Optimize solvent/base combinations (e.g., DCM with 2,6-lutidine) in microreactors to accelerate condition discovery ().
- Feedback Loops : Integrate experimental data (e.g., yields, purity) into computational workflows to refine predictive algorithms .
Q. What in vivo toxicity assessment protocols are recommended for preclinical studies?
- Methodological Answer :
- Acute Toxicity : Dose rodents (e.g., OECD 423) and monitor for neurotoxicity linked to the cyano group.
- Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., cyanide release under hydrolytic conditions).
- Histopathology : Examine liver/kidney tissues for oxidative stress markers (e.g., glutathione depletion) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Controlled Experiments : Re-test solubility in standardized buffers (e.g., pH 7.4 PBS) under inert atmospheres to rule out oxidation.
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 1 month) with HPLC monitoring.
- Collaborative Validation : Share samples with independent labs to confirm findings ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
